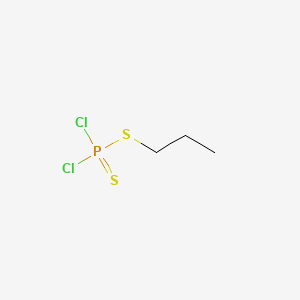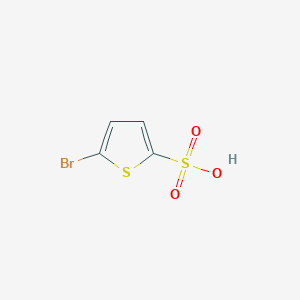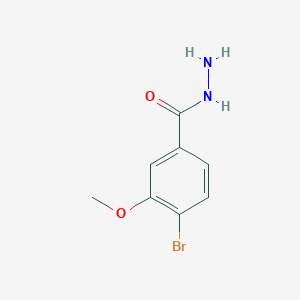
(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine is a chemical compound with the molecular formula C9H15N. It is a member of the amine family, characterized by the presence of a cyclopropylmethyl group and a 2-methylbut-3-yn-2-yl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine typically involves the reaction of cyclopropylmethylamine with 2-methylbut-3-yn-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, alkylating agents, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-amine: A structurally related compound with similar reactivity and applications.
Cyclopropylmethylamine: Shares the cyclopropylmethyl group and exhibits comparable chemical behavior.
1,1-Dimethylpropargylamine: Another related amine with similar functional groups and reactivity.
Uniqueness
(Cyclopropylmethyl)(2-methylbut-3-yn-2-yl)amine is unique due to the combination of the cyclopropylmethyl and 2-methylbut-3-yn-2-yl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications, distinguishing it from other similar amines.
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C9H15N/c1-4-9(2,3)10-7-8-5-6-8/h1,8,10H,5-7H2,2-3H3 |
Clé InChI |
PYLDTTNMCYHNCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)NCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)







![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)



![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)
![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)
